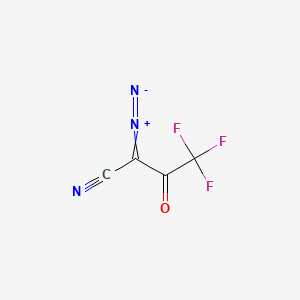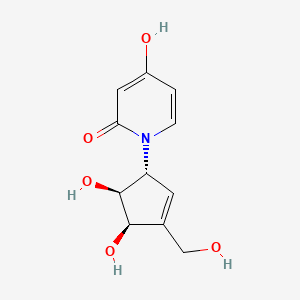![molecular formula C12H21NO2 B593028 tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate CAS No. 135262-83-8](/img/structure/B593028.png)
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO2. This compound is known for its unique structure, which includes a cyclohexene ring substituted with a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate typically involves the reaction of 6-methyl-3-cyclohexen-1-ol with 2-methyl-2-propanyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate: This compound has a similar carbamate structure but with different substituents on the cyclohexene ring.
2-Methyl-2-propanyl { (3S,6S,9R,13Z)-3- [ (1S,3R)-4- (butylamino)-1-hydroxy-3-methyl-4-oxobutyl]-6-methyl-5,8-dioxo-1-oxa-11-thia-4,7-diazacyclopentadec-13-en-9-yl}carbamate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate lies in its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
135262-83-8 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.305 |
IUPAC Name |
tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
YURINRCOVINBRI-UWVGGRQHSA-N |
SMILES |
CC1CC=CCC1NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (6-methyl-3-cyclohexen-1-yl)-, 1,1-dimethylethyl ester, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)


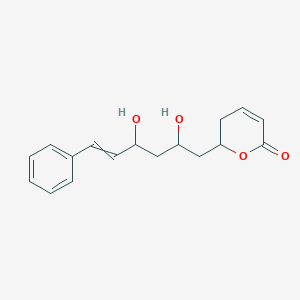
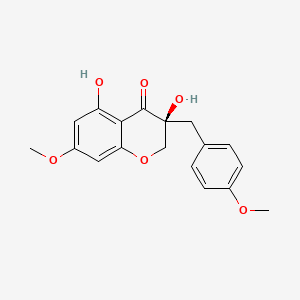
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
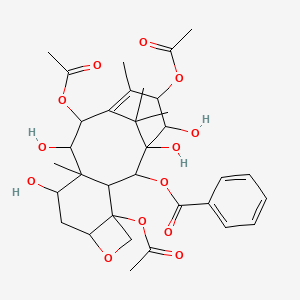

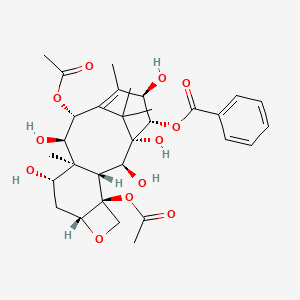
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
